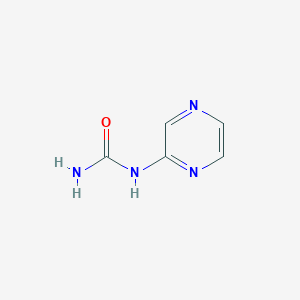

1-(Pyrazin-2-yl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJZAXSEHHYIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrazin 2 Yl Urea and Its Analogs

Established Synthetic Pathways for Pyrazinyl Urea (B33335) Scaffolds

Conventional methods for forming the urea linkage in pyrazinyl scaffolds are well-documented and widely employed due to their reliability and straightforward execution.

The most common and established method for synthesizing pyrazinyl ureas is the condensation reaction between an aminopyrazine and an appropriate isocyanate. nih.gov This reaction is a direct and efficient way to form the urea bond. For instance, the synthesis of 1-(Pyrazin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is typically achieved by reacting pyrazin-2-amine with 3-(trifluoromethyl)phenyl isocyanate.

The general procedure involves dissolving the aminopyrazine precursor and an aryl isocyanate in a dry organic solvent, such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or 1,2-dichloroethane (B1671644). nih.gov The reaction is often conducted under reflux or at elevated temperatures to ensure completion. nih.gov In many cases, a base like triethylamine (B128534) is added to facilitate the reaction. nih.govsci-hub.se After the reaction is complete, the product is typically isolated and purified using standard techniques like filtration and column chromatography. nih.gov

A general scheme for this reaction is as follows:

An amine, such as N-(3-aminobenzyl)-3-chloropyrazin-2-amine, is treated with a prepared isocyanate in the presence of triethylamine. nih.gov The isocyanates themselves are often generated by treating the corresponding aromatic amines with a phosgene (B1210022) equivalent like triphosgene (B27547). nih.gov

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including for the synthesis of pyrazinyl ureas. cardiff.ac.ukrsc.orgcuni.cz Microwave irradiation can rapidly heat the reaction mixture to the desired temperature, often leading to significantly shorter reaction times compared to conventional heating methods. cuni.czbeilstein-journals.org

For example, ureidopyrazine derivatives have been synthesized by reacting aminopyrazine with various isocyanates in pressurized vials within a microwave reactor. cuni.cz This approach has been used to create libraries of compounds for biological screening efficiently. The key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes. beilstein-journals.org

Improved Yields: In many cases, microwave heating leads to higher product yields and cleaner reaction profiles. beilstein-journals.org

High Purity: The rapid and controlled heating can minimize the formation of byproducts. rsc.org

This technique is particularly valuable for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. cardiff.ac.ukrsc.org

Novel Synthetic Strategies for Diversification of Pyrazinyl Urea Derivatives

As the demand for structurally diverse pyrazinyl ureas grows, researchers are developing novel synthetic methods that offer greater efficiency, broader substrate scope, and improved environmental credentials.

Recent advancements in synthetic chemistry have focused on developing metal-free reactions to avoid contamination of the final products with toxic transition metals and to simplify purification. mdpi.combohrium.com Several innovative, metal-free strategies for urea synthesis are applicable to the pyrazinyl scaffold:

Hypervalent Iodine Reagents: One novel approach uses the hypervalent iodine reagent PhI(OAc)₂ as a coupling mediator to form unsymmetrical ureas from amides and amines. This method avoids metal catalysts and proceeds under mild conditions. mdpi.com

Carbon Dioxide (CO₂) as a C1 Source: Environmentally friendly methods are being developed that utilize CO₂ as a safe and renewable C1 building block. bohrium.comresearchgate.net In one metal-free protocol, a carbamic acid intermediate is formed from an arylamine and CO₂, which is then dehydrated to generate an isocyanate in situ. This isocyanate can be trapped by an amine (like aminopyrazine) to form the desired urea. researchgate.netorganic-chemistry.org

Reusable Templates: Oximes have been identified as reusable templates for synthesizing ureas under metal-free conditions. rsc.org This approach avoids the direct use of hazardous and unstable isocyanate substrates. rsc.org

These methods represent a significant step towards greener and more sustainable chemical manufacturing.

The pyrazinyl urea scaffold is a key pharmacophore in many biologically active molecules. Synthetic chemists actively design and create new derivatives with varied substitution patterns to explore and optimize their biological effects, such as anticancer and antimicrobial activities. nih.govresearchgate.netnih.gov

A notable study involved the synthesis of 28 novel pyrazinyl–aryl urea derivatives based on the structure of the anticancer drug Regorafenib. nih.gov The design strategy involved replacing the pyridine (B92270) ring of Regorafenib with a pyrazine (B50134) group and introducing various substituents on the distal phenyl ring to study structure-activity relationships. nih.gov The general synthesis involved reacting an intermediate, N-(3-aminobenzyl)-3-chloropyrazin-2-amine, with a series of substituted aryl isocyanates. nih.gov This work led to the discovery of compound 5-23 (N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl)urea), which showed potent inhibitory activity against the T24 human bladder cancer cell line. nih.gov

The following table summarizes a selection of the synthesized compounds and their activity against the T24 cell line.

| Compound | R Group on Phenyl Ring | IC₅₀ (μM) against T24 cells nih.gov |

| 5-1 | H | 13.56 ± 0.81 |

| 5-17 | 4-Cl | 6.81 ± 0.17 |

| 5-18 | 4-F | 7.93 ± 0.52 |

| 5-19 | 4-Br | 8.31 ± 0.63 |

| 5-22 | 3-CF₃ | 6.57 ± 0.35 |

| 5-23 | 4-Cl, 3-CF₃ | 4.58 ± 0.24 |

Similarly, other research has focused on synthesizing urea and thiourea (B124793) derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine for antimicrobial applications. sci-hub.seresearchgate.net These studies demonstrate how systematic structural modifications can lead to compounds with enhanced and specific biological profiles.

Optimization of Reaction Conditions and Yields in Pyrazinyl Urea Synthesis

Maximizing the efficiency and yield of chemical reactions is a critical aspect of synthesis. The optimization of reaction conditions for pyrazinyl urea production involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst concentration. acs.orgresearchgate.net

Methodologies like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables on the reaction outcome. acs.org Even without a full DoE approach, systematic one-factor-at-a-time (OFAT) optimization is common. acs.org For a typical condensation reaction to form a pyrazinyl urea, several factors can be fine-tuned:

Temperature: Reactions may be run at room temperature, heated to reflux, or cooled, depending on the reactivity of the specific substrates. researchgate.net

Solvent: The choice of solvent (e.g., THF, DCM, DMF) can significantly impact reactant solubility and reaction rate.

Base/Catalyst: The presence and amount of a base (e.g., triethylamine) or other catalyst can be crucial for achieving high yields, especially with less reactive starting materials. sci-hub.se

Reaction Time: Monitoring the reaction progress (e.g., by TLC) allows for determination of the optimal time to maximize product formation while minimizing byproduct generation. researchgate.net

A study on the synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system, illustrates this principle by testing various temperatures, reaction times, and bases (KOH vs. t-BuOK) to find the optimal conditions for a key reaction step. researchgate.net Such optimization processes are essential for developing robust and scalable synthetic routes for pyrazinyl urea derivatives.

Advanced Spectroscopic and Structural Elucidation of Pyrazinyl Urea Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the vibrational modes of molecules. For pyrazinyl urea (B33335) derivatives, these methods offer insights into the molecular structure and bonding. mahendrapublications.comresearchgate.net

The vibrational spectra of pyrazinyl urea derivatives are characterized by specific bands corresponding to the stretching and bending modes of their constituent functional groups.

N-H Vibrations: The N-H stretching modes in pyrazine-2-carboxamide derivatives are typically observed in the infrared spectrum around 3347 cm⁻¹ and in the Raman spectrum at approximately 3343 cm⁻¹. researchgate.net A redshift in the N-H stretching frequency from the computed value can indicate a weakening of the N-H bond. mahendrapublications.com

C=O Vibrations: The carbonyl (C=O) stretching vibration is a prominent feature. In N-(pyridine-2-yl)pyrazine-2-carboxamide, this band appears at 1665 cm⁻¹ and 1678 cm⁻¹, which is different from the starting material, pyrazine-2-carboxylic acid. hilarispublisher.com For other derivatives, C=O modes have been identified at 1655 cm⁻¹ (IR) and 1680 cm⁻¹ (Raman). researchgate.net In urea, a secondary peak around 1641 cm⁻¹ is attributed to the C=O group. derpharmachemica.com

Pyrazine (B50134) Ring Vibrations: The pyrazine ring exhibits several characteristic vibrations. Ring stretching modes for pyrazine have been reported at various frequencies, including 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum and 1485, 1411, 1128, and 1065 cm⁻¹ in the IR spectrum. researchgate.net The ring breathing mode for the pyrazine ring has been assigned at 952 cm⁻¹ theoretically. researchgate.net For pyrazinamide (B1679903), the ring-breathing mode is observed at 1025 cm⁻¹ in the solid state. istanbul.edu.tr

C-N Vibrations: The C-N stretching vibrations are also important for characterization. In urea, the amide-I band, which is mainly associated with both C=O and C-N stretching, and the amide-II band, which derives from N-H bending and C-N stretching, are key spectral features. derpharmachemica.com

A representative table of vibrational frequencies for a pyrazine derivative is provided below.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| N-H Stretch | 3368 | 3230 | 3474 |

| C=O Stretch | 1655 | 1680 | 1646 |

| Pyrazine Ring Stretch | 1531 | 1523 | 1527, 1481 |

| Pyrazine Ring Breathing | 1120 | 1124 | 1126 |

| C-H in-plane bend | 1476, 1437, 1181 | 1451, 1382, 1294, 1175 | 1474, 1417, 1298, 1181 |

Data compiled from studies on pyrazine derivatives. researchgate.netresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in the analysis of vibrational spectra. mahendrapublications.comresearchgate.net These calculations provide theoretical vibrational frequencies that, when compared with experimental data, allow for precise band assignments. mahendrapublications.comresearchgate.net

The optimized geometry and vibrational frequencies of pyrazinyl urea derivatives can be calculated using DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set. researchgate.netresearchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, leading to a good correlation between theoretical and experimental spectra. researchgate.net For instance, the theoretical values for the N-H stretching mode in a pyrazine-2-carboxamide derivative was calculated to be 3385 cm⁻¹. researchgate.net Such correlations are crucial for confirming the assignments of complex vibrational modes and understanding the molecule's electronic structure. mahendrapublications.com The stability of the molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis. mahendrapublications.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. researchgate.netresearchgate.net

The ¹H and ¹³C NMR spectra of pyrazinyl urea derivatives reveal characteristic chemical shifts and coupling patterns that are used to assign the structure.

¹H NMR: In pyrazinyl urea derivatives, the protons on the pyrazine ring typically resonate in the aromatic region of the spectrum. For example, in 1-propyl-3-(pyrazin-2-yl)urea, the pyrazine protons appear as a doublet at δ 8.44 ppm and a multiplet between δ 8.14-8.04 ppm. mdpi.com The urea N-H protons often appear as singlets at lower fields, for instance, at δ 10.19 and 8.90 ppm. mdpi.com Protons of alkyl or aryl substituents on the urea nitrogen will have their own characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in The carbonyl carbon of the urea group is typically found in the range of δ 150-165 ppm. mdpi.com The carbons of the pyrazine ring resonate in the aromatic region, generally between δ 130-155 ppm. mdpi.com For example, in 1-benzyl-3-(pyrazin-2-yl)urea, the pyrazine carbons appear at δ 150.3, 141.3, 137.5, and 135.6 ppm. mdpi.com

The following table presents typical NMR data for a pyrazinyl urea derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.44 (d), 8.14-8.04 (m) | - |

| Urea-NH | 10.19 (s), 8.90 (s) | - |

| Pyrazine-C | - | 150.3, 141.3, 137.5, 135.6 |

| Urea C=O | - | 154.8 |

| Benzyl-CH₂ | 4.46-4.31 (m) | 43.2 |

| Benzyl-Aromatic | 7.41-7.27 (m) | 140.1, 128.9, 127.6, 127.3 |

Data based on 1-benzyl-3-(pyrazin-2-yl)urea. mdpi.com

Quantum chemical calculations using the Gauge-Including Atomic Orbital (GIAO) method can be employed to predict NMR chemical shifts, which often show good agreement with experimental values. researchgate.netacs.org

NMR spectroscopy is also a valuable tool for studying intermolecular interactions, such as hydrogen bonding. sciencesconf.orgd-nb.info Changes in the chemical shifts of N-H protons upon dilution or changes in solvent can provide evidence for the presence and strength of hydrogen bonds. sciencesconf.org For instance, the chemical shift of the amide hydrogen atom in pyrazinamide changes with concentration, indicating intermolecular interactions. sciencesconf.org These interactions are often induced by the electrostatic potential distribution, where the carbonyl oxygen has the highest electron density and the amine hydrogens have the lowest. sciencesconf.org Theoretical calculations can further support these findings by modeling intermolecular hydrogen bonds and their effect on NMR parameters. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. researchgate.net

For pyrazinyl urea derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions within the pyrazine ring and the urea moiety. The HOMO-LUMO energy gap, which can be calculated using DFT, is related to the electronic absorption and provides insights into the charge transfer interactions within the molecule. mahendrapublications.comresearchgate.net For a pyrazine derivative, the UV-Vis absorption spectra can be recorded in a solvent like chloroform (B151607) in the range of 200-800 nm. researchgate.net In one study, the UV-Vis detection wavelength for analyzing pyrazinyl-aryl urea derivatives was set at 243 nm. rsc.org The formation of complexes, for example between urea and silver nanoparticles, can be confirmed by a red shift in the absorption spectrum. lidsen.com

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides detailed information about bond lengths, bond angles, and torsion angles, which together define the molecular geometry and conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the structure.

Determination of Molecular Geometry and Conformations

The molecular geometry and conformational preferences of 1-(Pyrazin-2-yl)urea would be determined from the atomic coordinates obtained through single-crystal X-ray diffraction. This analysis would reveal the planarity of the pyrazine and urea moieties and the rotational angles between them.

Data on molecular geometry (bond lengths, bond angles, and torsion angles) for this compound is currently unavailable in public crystallographic databases.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

|---|

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the crystal and the specific hydrogen bonding interactions are critical to understanding the solid-state properties of this compound. The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and the pyrazine ring contains nitrogen atoms that can also act as hydrogen bond acceptors. The analysis would detail how these groups interact to form one-, two-, or three-dimensional networks.

Detailed information on the crystal packing and hydrogen bonding network of this compound is not available due to the absence of a published crystal structure.

Table 3: Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

(D = donor atom; A = acceptor atom)

Computational and Theoretical Investigations of 1 Pyrazin 2 Yl Urea Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Optimization of Molecular Geometries and Conformational Analysis

A fundamental step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. acs.org For 1-(Pyrazin-2-yl)urea, this process involves calculating the lowest energy arrangement of its atoms. The resulting optimized parameters, such as bond lengths and angles, can be validated by comparing them with experimental data from techniques like X-ray diffraction (XRD), with studies on related molecules showing good agreement. researchgate.netresearchgate.netd-nb.info

Conformational analysis is also critical, as it assesses the different spatial orientations (conformers) of the molecule, particularly concerning the rotation around the single bonds connecting the pyrazine (B50134) ring and the urea (B33335) group. drugdesign.org These calculations help identify the most energetically favorable conformation, which is essential for understanding how the molecule interacts with other molecules, such as biological receptors. drugdesign.orggaussian.com

Table 1: Predicted Geometric Parameters for this compound Note: This data is representative and based on typical values for similar heterocyclic urea compounds calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Urea) | 1.23 Å |

| C-N (Urea-Pyrazine) | 1.40 Å | |

| N-H (Urea) | 1.01 Å | |

| C-N (Pyrazine Ring) | 1.34 Å | |

| Bond Angle | N-C-N (Urea) | 118° |

| C-N-C (Pyrazine Linkage) | 125° | |

| Dihedral Angle | Pyrazine-N-C=O | 178° (near planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.com In contrast, a large energy gap points to a more stable and less reactive molecule. acs.org For this compound, the distribution of these orbitals reveals that the HOMO is likely concentrated on the urea and pyrazine moieties, while the LUMO is distributed over the pyrazine ring, facilitating intramolecular charge transfer upon excitation. researchgate.netscience.gov

Table 2: FMO Properties of this compound and Related Global Reactivity Descriptors Note: Values are illustrative, based on DFT calculations reported for analogous pyrazine derivatives. researchgate.net

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.95 |

| HOMO-LUMO Energy Gap | ΔE | 4.90 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.95 |

| Chemical Hardness | η | 2.45 |

| Electrophilicity Index | ω | 4.21 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming delocalized molecular orbitals into localized orbitals that align with the classical Lewis structure concept. numberanalytics.com This method is used to analyze hyperconjugative interactions and charge delocalization, which are key to understanding molecular stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are attractive to electrophiles (nucleophilic sites). acs.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack (electrophilic sites). acs.orgresearchgate.net

In the case of this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom of the urea group and the nitrogen atoms of the pyrazine ring, making them the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential would be concentrated around the N-H protons of the urea group, identifying them as key hydrogen bond donor sites. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (FT-IR and Raman) and NMR spectra. acs.orgresearchgate.net Theoretical vibrational frequencies are calculated and then often scaled to correct for systematic errors, allowing for a direct comparison with experimental data. tandfonline.com A strong correlation between the predicted and experimental spectra serves to validate the accuracy of the computational model and the optimized geometry. researchgate.nettandfonline.com

For this compound, DFT can predict the characteristic vibrational modes, such as the N-H stretching of the urea group and the ring stretching modes of the pyrazine moiety. researchgate.netmahendrapublications.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental results, providing further confirmation of the computed electronic structure. researchgate.netresearchgate.netresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govresearchgate.net This method is fundamental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug candidate. nih.govbenthamopenarchives.com

Docking studies of this compound and its derivatives against various protein targets, such as kinases or enzymes, can reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mahendrapublications.commdpi.com For instance, the urea moiety is an excellent hydrogen bond donor and acceptor, and the pyrazine ring can participate in various interactions. These studies generate a docking score, which estimates the binding affinity, and provide a 3D visualization of the ligand-protein complex, offering insights that can guide the design of more potent and selective inhibitors. nih.govmahendrapublications.comnih.gov

Prediction of Binding Affinities and Molecular Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity.

For pyrazinyl urea derivatives, docking studies have been instrumental in predicting their binding modes and affinities against various protein targets. For instance, in the pursuit of novel anticancer agents, the docking energy of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was calculated as -9.0 kcal/mol with human matrix metalloproteinase 2 (MMP-2) and -7.8 kcal/mol with human matrix metalloproteinase 9 (MMP-9), indicating promising binding. nih.gov Similarly, a series of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives were evaluated through molecular docking, which highlighted favorable interactions for the novel compounds against microbial protein targets. rjptonline.orgrjptonline.orgresearchgate.net

In the development of inhibitors for Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was used to predict two alternative binding modes for novel pyridin-2-yl urea derivatives. mdpi.comnih.gov While docking scores did not perfectly correlate with experimental activity for these compounds, the initial predictions were crucial for further refinement with more advanced computational methods like absolute binding free energy (BFE) calculations. mdpi.comnih.gov Another study on pyrazine-based inhibitors of Tropomyosin receptor kinase A (TrkA) utilized computational screening, employing AutoDock Vina to score compounds based on their calculated free energy of binding (ΔG). nih.gov A pyrazine-urea scaffold was identified as a hit with a TrkA IC50 value of 3.5 μM. nih.gov

These studies collectively demonstrate the utility of docking in the initial stages of drug discovery to screen virtual libraries, predict how pyrazinyl ureas fit into a binding pocket, and estimate their potential efficacy.

| Pyrazinyl Urea Derivative Class | Protein Target | Computational Method | Predicted Binding Affinity/Score | Key Finding |

|---|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | MMP-2 / MMP-9 | Molecular Docking | -9.0 kcal/mol (MMP-2) -7.8 kcal/mol (MMP-9) | Promising binding energies compared to existing cancer therapy drugs. nih.gov |

| Pyridin-2-yl urea derivatives | ASK1 Kinase | Molecular Docking | Two alternative binding modes (Class I and Class II) predicted. | Docking provided initial binding hypotheses for further validation by BFE calculations. mdpi.comnih.gov |

| Pyrazine-based urea (Compound 1) | TrkA | AutoDock Vina | Active (IC50 = 3.5 μM) | Computational screen successfully identified a novel, active pyrazine-based pharmacophore. nih.gov |

| 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives | Microbial proteins | Molecular Docking | Favorable interactions highlighted. | Docking studies supported the potential of these derivatives as antimicrobial agents. rjptonline.orgrjptonline.org |

Identification of Key Amino Acid Interactions in Protein Binding Pockets

Beyond predicting affinity, computational models are critical for identifying the specific amino acid residues that form key interactions with a ligand. The urea moiety is an effective hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen), while the pyrazine ring can participate in hydrogen bonds, π-stacking, and hydrophobic interactions. nih.govnih.gov

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. nih.gov For pyrazinyl urea derivatives, these interactions are crucial for anchoring the molecule within the binding site.

Checkpoint Kinase 1 (Chk1): In a study of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea, a cocrystal structure showed that the nitrile group on the pyrazine ring forms a strong hydrogen bond with the residue Lys38. researchgate.net This interaction was found to significantly improve binding affinity. researchgate.net

Tropomyosin receptor kinase A (TrkA): Modeling of a pyrazine-urea inhibitor predicted hydrogen bonds with M620 at the kinase hinge, D697 from the DFG motif, and E588 from the C-helix. nih.gov

Matrix Metalloproteinases (MMP-2/MMP-9): The BPU compound showed significant interactions with Ala86 in MMP-2 and Glu111 in MMP-9. nih.gov The electron-rich nitrogen and oxygen atoms of the pyrazine and urea moieties were credited with enabling strong hydrogen bonds and interactions with the catalytic zinc ion. nih.gov

Mitochondrial Permeability Transition Pore (mPTP): Molecular modeling of pyrazinyl urea derivatives as mPTP blockers predicted that active compounds favor a binding mode where the ligand is partially buried in a hydrophobic pocket, facilitating favorable hydrophobic interactions. researchgate.net

| Protein Target | Pyrazinyl Urea Derivative | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Chk1 | 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Lys38 | Hydrogen Bond (from nitrile group). researchgate.net |

| TrkA | Pyrazine-urea inhibitor (Compound 1) | M620, D697, E588 | Hydrogen Bonds. nih.gov |

| MMP-2 | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Ala86 | General contact/interaction. nih.gov |

| MMP-9 | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Glu111 | General contact/interaction. nih.gov |

| mPTP | Pyrazinyl urea derivatives | Hydrophobic pocket 1 | Hydrophobic Interactions. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Pyrazinyl Urea-Target Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is used to assess the stability of the ligand-protein complex, observe conformational changes, and calculate binding free energies with greater accuracy.

MD simulations have been applied to several pyrazinyl urea systems to validate docking results and understand their dynamic behavior.

ASK1 Kinase Complexes: For pyridin-2-yl urea inhibitors of ASK1, MD simulations were essential for absolute binding free energy (BFE) calculations, which successfully discriminated between two possible binding modes predicted by docking and showed a good correlation with experimental bioassay results. mdpi.comnih.gov

MMP-2/MMP-9 Complexes: MD simulation outcomes for the BPU compound confirmed that it could bind effectively and with relative stability to the catalytic sites of both MMP-2 and MMP-9. nih.gov

VEGFR-2 Complexes: In a study of triazolopyrazine derivatives, MD simulations lasting 100 nanoseconds were used to assess the stability of the designed compounds in the VEGFR-2 binding pocket. frontiersin.org Analysis of the Root Mean Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) confirmed the stability of the lead compound within the active site. frontiersin.org

General Protein Interactions: MD simulations are a recognized tool for studying the interactions of pyrazine-based compounds with proteins, providing a more complete picture of the binding events. nih.gov

These simulations provide crucial information on whether the interactions predicted by docking are maintained over time, thus giving a higher degree of confidence in the proposed binding mode and the stability of the complex.

| System (Ligand-Protein) | Simulation Duration | Key Findings from MD Simulation |

|---|---|---|

| Pyridin-2-yl urea - ASK1 Kinase | Not specified | Used for Absolute Binding Free Energy (BFE) calculations to discriminate between binding modes and confirm the most favorable one. mdpi.comnih.gov |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea - MMP-2/MMP-9 | Not specified | Confirmed stable and effective binding of the ligand to the proposed catalytic sites of both enzymes. nih.gov |

| Triazolopyrazine derivative (T01) - VEGFR-2 | 100 ns | Analysis of RMSD, RMSF, and Rg confirmed the conformational stability of the ligand-protein complex. frontiersin.org |

| 2-Benzimidazolyl-urea - DPPC Bilayer | Not specified | Showed aggregation and pore formation at higher concentrations, explaining potential cytotoxicity via membrane damage. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Machine Learning Applications in Pyrazinyl Urea Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Machine learning (ML) algorithms are increasingly used to build sophisticated and predictive QSAR models.

For pyrazinyl urea systems, QSAR studies help identify the key physicochemical properties (descriptors) that govern their potency.

JAK2 Inhibitors: A large-scale QSAR study on 2,229 Janus kinase 2 (JAK2) inhibitors used machine learning models like Random Forest (RF) and Support Vector Machine (SVM). mdpi.com The models showed excellent predictive performance, and molecular cluster analysis revealed that pyrazine scaffolds are associated with nanomolar potency against JAK2. mdpi.com

Antimalarial Agents: A QSAR model was created for pyrazole-urea hybrid compounds targeting the prolyl-tRNA synthetase enzyme in Plasmodium falciparum. researchgate.net The resulting model from multiple linear regression (MLR) indicated the significance of Geary autocorrelation and CATS-2D descriptors in explaining the enzymatic activity. researchgate.net

IGF-1R Inhibitors: A QSAR model for 1,3-disubstituted imidazo[1,5-α]pyrazine derivatives showed that inhibitory potency was positively correlated with steric descriptors (molar volume) and the net charge on specific atoms within the pharmacophore. researchgate.net

General ML Applications: Beyond QSAR, machine learning models are being developed to predict various properties. For instance, ML has been used to predict the environmental impact of controlled-release urea in agriculture and to classify urease inhibitors based on physicochemical properties. nih.govmdpi.com

These modeling efforts are crucial for optimizing lead compounds, as they provide a quantitative understanding of how structural modifications are likely to impact biological activity, thereby accelerating the design-synthesis-test cycle.

| Compound Class | Biological Target/Activity | Modeling Method | Key Findings/Significant Descriptors |

|---|---|---|---|

| Pyrazine scaffolds | JAK2 Inhibition | Machine Learning (RF, SVM, DNN, DT) | Heteroaromatic features are important for potency; pyrazine scaffolds show high potency. mdpi.com |

| Pyrazole-urea hybrids | Antimalarial (PfPRS inhibition) | QSAR (MLR, PLS) | Geary autocorrelation and CATS-2D descriptors were significant for activity. researchgate.net |

| Imidazo[1,5-α]pyrazine derivatives | IGF-1R Inhibition | QSAR | Inhibitory potency correlated with molar volume and net atomic charges on the pharmacophore. researchgate.net |

| p38 Kinase Inhibitors | p38 MAP Kinase Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Confirmed the importance of hydrophobic and hydrogen-bond donor fields for inhibitor binding. nih.gov |

Theoretical Mechanistic Elucidations of Reactions Involving Pyrazinyl Ureas

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathway.

While detailed mechanistic studies on the synthesis of this compound itself are limited in the provided literature, a highly relevant computational study was performed on the synthesis of analogous pyridin-2-yl ureas. rsc.org This study used DFT calculations to investigate the reaction mechanism for forming unsymmetrical ureas from 2-aminopyridine (B139424) analogues. The theoretical calculations supported a plausible mechanism that proceeds through the in situ pyridinolysis of phenyl chloroformate, which then undergoes an inner molecular rearrangement to a phenyl carbamate (B1207046) hydrochloride intermediate. rsc.org

Crucially, the calculations suggested that the subsequent direct aminolysis to form the urea product follows a concerted mechanism. rsc.org This pathway was found to be more energetically accessible than traditional mechanisms involving zwitterionic intermediates or the formation of a neutral ortho-pyridinyl isocyanate. rsc.org The study highlights how theoretical calculations can challenge or refine long-held assumptions about reaction mechanisms and provide a more accurate picture of how these molecules are formed.

Other theoretical studies on related urea systems, such as the base-catalyzed urea-formaldehyde condensation, have similarly used quantum chemistry to identify novel reaction pathways, like the E1cb (unimolecular elimination of conjugate base) mechanism, which was found to have a significantly lower energy barrier than the previously proposed SN2 mechanism. mdpi.com These examples underscore the power of computational methods to provide deep mechanistic insights that are often inaccessible through experimental means alone.

Biological and Pharmacological Activities of Pyrazinyl Urea Compounds

Anti-Cancer and Antiproliferative Potentials

The pyrazine (B50134) ring system, especially when hybridized with a urea (B33335) substituent, has been a focal point for the design of novel anti-cancer agents. nih.gov These compounds have demonstrated a range of activities, from killing cancer cells directly to inhibiting processes that support tumor growth.

Cytotoxic Activity against Specific Cancer Cell Lines

Derivatives of pyrazinyl urea have shown notable cytotoxic effects against a variety of human cancer cell lines. In one study, a novel derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was evaluated for its in-vitro anticancer properties. nih.gov The MTT assay, a method to assess cell metabolic activity, was used to determine the compound's ability to inhibit cell growth. nih.gov

The BPU compound exhibited effective cytotoxic ability against Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.govdntb.gov.ua The growth-inhibitory effects were observed to increase with higher concentrations of the compound. nih.gov The potency of the compound was quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. The BPU compound was particularly potent against the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM. nih.govdntb.gov.ua Against HeLa and MCF-7 cells, the IC50 values were 9.22 ± 0.17 µM and 11.38 µM, respectively. nih.gov

Another study focused on a series of (imidazo[1,2-a]pyrazin-6-yl)ureas. iiarjournals.org One compound from this series, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, demonstrated cytostatic activity against a non-small cell lung cancer (NSCLC) cell line, specifically the P53-mutant NSCLC-N6-L16 line. iiarjournals.orgresearchgate.net

Interactive Table: Cytotoxic Activity of Pyrazinyl Urea Derivatives

| Compound | Cell Line | Activity (IC50 in µM) |

|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat (Leukemia) | 4.64 ± 0.08 |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | HeLa (Cervical Cancer) | 9.22 ± 0.17 |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MCF-7 (Breast Cancer) | 11.38 |

| 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | NSCLC-N6-L16 (Non-Small Cell Lung Cancer) | Cytostatic Activity |

Modulation of Cell Cycle Progression by Pyrazinyl Ureas

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Some pyrazinyl urea compounds have been shown to interfere with this cycle, leading to a halt in cancer cell proliferation. nih.govrsc.org

The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), when tested on Jurkat cells, was found to effectively arrest the cell cycle progression in the sub-G1 phase. nih.govdntb.gov.ua An accumulation of cells in the sub-G1 phase is often indicative of apoptosis, or programmed cell death.

Similarly, a series of novel diaryl urea pyrazolopyrimidine derivatives, which share structural similarities, were found to exert their cytotoxic activity by inducing cell cycle arrest at the G2/M phase. researchgate.netnih.gov This blockage prevents the cells from entering mitosis, thereby inhibiting their division. researchgate.netnih.gov

Antiangiogenic Effects of Pyrazinyl Urea Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. semanticscholar.org Inhibiting angiogenesis is a key strategy in cancer therapy.

The antiangiogenic potential of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was evaluated using the in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assay. nih.govdntb.gov.ua The results indicated that BPU has a significant inhibitory effect on blood vessel formation in tumor tissues, suggesting it could act as a potent anticancer agent through this complementary mechanism. nih.govdntb.gov.ua Other related compounds, such as pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives, have also been shown to inhibit the ability of neuroblastoma cells to form vascular-like structures, further highlighting the antiangiogenic potential of this class of compounds. semanticscholar.org

Interaction with Key Cancer Pathways and Targets

The anticancer effects of pyrazinyl urea compounds are rooted in their ability to interact with specific molecular targets and pathways that are crucial for cancer cell survival and proliferation.

p53 Pathway: The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis. oncotarget.com In many cancers, p53 is mutated and loses its function. iiarjournals.org Some pyrazinyl urea derivatives have shown the ability to modulate the p53 pathway. For instance, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea was found to induce an overexpression of the TP53 gene in a p53-mutant non-small cell lung cancer cell line. iiarjournals.orgresearchgate.net This suggests a promising mechanism for reactivating mutant p53, thereby restoring its tumor-suppressing function. iiarjournals.org

Kinase Inhibition: Protein kinases are enzymes that play a central role in cell signaling and are often dysregulated in cancer. google.com Many modern cancer therapies are designed as kinase inhibitors. mdpi.com The urea moiety is a key pharmacophoric feature in several approved kinase inhibitors like Sorafenib. mdpi.com Pyrazinyl urea derivatives have been investigated as potential kinase inhibitors. nih.gov For example, computational docking studies predicted that 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) has promising binding affinities to matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), enzymes involved in tumor invasion and metastasis. nih.govdntb.gov.ua Furthermore, pyrazolopyrimidine urea derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. researchgate.netnih.gov

Antimicrobial and Anti-Infective Activities

Beyond their anti-cancer potential, pyrazinyl urea compounds have also been explored for their ability to combat infectious diseases. nih.gov The pyrazine core is a component of the first-line anti-tuberculosis drug pyrazinamide (B1679903), making its derivatives an area of interest for developing new antimicrobial agents. researcher.life

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. researchgate.net This has spurred research into new anti-TB drugs, including derivatives of pyrazinamide. nih.gov

A series of ureidopyrazines were synthesized and tested in vitro for their antimycobacterial activity. nih.gov Two compounds, propyl 5-(3-phenylureido)pyrazine-2-carboxylate and propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate, exhibited high activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govresearchgate.net Importantly, these compounds showed no significant cytotoxicity against the HepG2 human liver cell line, indicating a degree of selectivity for the mycobacteria. nih.govresearchgate.net

Another study investigated 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, which also displayed potent activity against M. tuberculosis H37Rv with no observed in vitro cytotoxicity at the tested concentrations. cuni.cz

Interactive Table: Antimycobacterial Activity of Pyrazinyl Urea Derivatives against M. tuberculosis H37Rv

| Compound | Activity (MIC in µg/mL) |

|---|---|

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | 1.56 |

| 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 |

| Propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate | 6.25 |

Broad-Spectrum Antibacterial Properties

Derivatives of pyrazine and urea have demonstrated notable antibacterial activity against a range of bacterial strains. hilarispublisher.comtsijournals.comresearchgate.net The urea functionality, in particular, is recognized for its ability to form stable hydrogen bonds with various protein and receptor targets, which can enhance the potency and selectivity of a compound. researchgate.net

Research into triazolo[4,3-a]pyrazine derivatives, which incorporate a pyrazine ring, has shown promising results. mdpi.com A study evaluating a series of these compounds against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria found that several derivatives exhibited moderate to good antibacterial activity. mdpi.com One compound, in particular, demonstrated significant activity, comparable to the first-line antibiotic ampicillin. mdpi.com The minimum inhibitory concentrations (MICs) for these compounds varied, with some showing effectiveness at concentrations of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. mdpi.com

Furthermore, other heterocyclic compounds containing the pyrazine nucleus have been investigated for their antibacterial properties. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have shown pronounced activity against S. aureus at a concentration of 100 μg/mL. tsijournals.com The broad-spectrum potential of urea derivatives is also highlighted in studies where they were effective against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. researchgate.netfrontiersin.org The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes, such as those involved in fatty acid synthesis. frontiersin.org

Table 1: Antibacterial Activity of Selected Pyrazine and Urea Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Concentration | Source(s) |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | MICs of 32 μg/mL and 16 μg/mL respectively for the most active compound. | mdpi.com |

| Imidazo[1,2-a]pyrazine derivatives | Staphylococcus aureus | Pronounced activity at 100 μg/mL. | tsijournals.com |

| Indole (B1671886) diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC values in the range of 0.94–3.87 µM. | frontiersin.org |

| Pyridine (B92270) derivatives with urea | Bacillus cereus, Staphylococcus faecalis, E. coli | Growth inhibition observed. | mdpi.com |

Antifungal Properties of Pyrazinyl Ureas

Pyrazinyl urea compounds and their analogs have also been evaluated for their effectiveness against various fungal pathogens. tsijournals.com The structural features of these compounds lend themselves to interactions with fungal-specific cellular targets.

Studies on imidazo[1,2-a]pyrazine derivatives have revealed their potential as antifungal agents. tsijournals.com Several compounds from this class demonstrated an excellent zone of inhibition against Candida albicans and Aspergillus niger at a concentration of 50 μg/mL, with one compound showing activity nearly equal to the standard antifungal drug, Itraconazole. tsijournals.com Pyrazinamidrazone derivatives have also been found to possess antifungal activity, with minimal inhibitory concentrations (MIC) ranging from 16 to 128 μg/mL. researchgate.net

The antifungal activity of these compounds is often evaluated alongside their antibacterial properties, highlighting the broad-spectrum antimicrobial potential of the pyrazine and urea scaffolds. researchgate.netnih.gov For instance, certain indole diketopiperazine alkaloids displayed broad-spectrum activity against both bacteria and plant pathogenic fungi. frontiersin.org

Table 2: Antifungal Activity of Selected Pyrazine and Urea Derivatives

| Compound Type | Fungal Strain(s) | Activity/Concentration | Source(s) |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivatives | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 μg/mL. | tsijournals.com |

| Pyrazinamidrazone derivatives | Various fungi | MIC in the range of 16-128 μg/mL. | researchgate.net |

| Indole diketopiperazine alkaloids | Colletotrichum gloeosporioides, Valsa mali, Alternaria alternata, Alternaria brassicae | MIC values of 1.10–36.9 µM. | frontiersin.org |

Antiviral Activity Investigations

The pyrazine moiety is a key component in several clinically significant antiviral drugs. kahedu.edu.in This has prompted investigations into the antiviral potential of various pyrazine-containing compounds, including those with a urea linkage. researchgate.net

Research has shown that pyrazine derivatives can inhibit a range of viruses. For example, certain pyrazine-2-carboxamide derivatives have been tested against a broad panel of viruses, including feline herpes virus, coxsackie virus B4, and influenza A/H1N1 and A/H3N2, showing moderate activity. kahedu.edu.in The mechanism of action for some pyrazine-based antivirals involves the inhibition of viral enzymes, such as RNA-dependent RNA polymerase. kahedu.edu.in

While direct studies on the antiviral activity of "1-(Pyrazin-2-yl)urea" are not extensively detailed in the provided context, the broader class of pyrazine and urea derivatives shows clear antiviral potential. researchgate.netresearchgate.net For instance, pyrazole (B372694) compounds, which are structurally related to pyrazines, have demonstrated potent anti-HCV and anti-influenza virus activity. mdpi.com The ability of urea derivatives to form stable hydrogen bonds is also considered beneficial for antiviral activity. researchgate.net

Antimalarial Investigations of Pyrazinyl Urea Analogs

The fight against malaria has led to the exploration of novel chemical scaffolds, and pyrazine derivatives have emerged as a promising class of antimalarial agents. mmv.org Analogs of pyrazinyl urea, particularly those incorporating a pyrazine ring, have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study focused on the replacement of a pyridine core with a pyrazine core in a series of antimalarial compounds. mmv.org This led to the development of 3,5-diaryl-2-aminopyrazine analogs with potent oral antimalarial activity. These compounds exhibited impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6–94 nM). mmv.org A leading compound from this series was shown to be completely curative in a Plasmodium berghei-infected mouse model at an oral dose of 4 x 10 mg/kg. mmv.org

Furthermore, investigations into urea analogs of ferrochloroquine have demonstrated that these compounds can be more active than chloroquine (B1663885) against both sensitive and resistant strains of P. falciparum. researchgate.net The length of the methylene (B1212753) spacer in these urea analogs was found to be a critical determinant of their antimalarial activity, particularly against resistant strains. researchgate.net Other research has identified urea analogs as potential candidates for lead optimization in the development of inhibitors for apicoplast DNA polymerase, a validated antimalarial target. biorxiv.org

Table 3: Antimalarial Activity of Pyrazine Analogs

| Compound Series | Plasmodium Strain(s) | In Vitro Activity (IC50) | In Vivo Efficacy | Source(s) |

|---|---|---|---|---|

| 3,5-diaryl-2-aminopyrazines | K1 (resistant), NF54 (sensitive) | 6-94 nM | Curative at 4 x 10 mg/kg (oral) in mice | mmv.org |

| Urea analogs of ferrochloroquine | D10 (sensitive), K1 (resistant) | More active than chloroquine | Not specified | researchgate.net |

| Urea linked analogs targeting apPOL | Not specified | Potency similar to lead compound | Not specified | biorxiv.org |

Neuroprotective and Central Nervous System (CNS) Activities

Pyrazinyl urea compounds have been investigated for their potential to treat neurodegenerative diseases and other central nervous system disorders. nih.govresearchgate.net Their mechanisms of action often involve protecting neuronal cells from damage and modulating CNS activity.

Effects on Amyloid-Beta Induced Mitochondrial Permeability Transition Pore (mPTP) Opening

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological event that can lead to mitochondrial dysfunction. One of the mechanisms involved is the opening of the mitochondrial permeability transition pore (mPTP), which disrupts the mitochondrial membrane potential. nih.gov

A study synthesized and evaluated a series of twenty-eight new pyrazinyl ureas for their ability to block Aβ-induced mPTP opening. nih.govresearchgate.net The neuroprotective effects of seventeen of these compounds were found to be superior to Cyclosporin A, a standard mPTP inhibitor. nih.govresearchgate.net Among these, the compound 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea was particularly effective at maintaining mitochondrial function and cell viability. nih.gov This compound emerged as a promising mPTP blocker for further development in the treatment of Alzheimer's disease. nih.gov

Anticonvulsant Properties of Urea-Containing Scaffolds

Urea derivatives have a history of use as anticonvulsant agents. hilarispublisher.com The urea moiety is present in the structure of several established antiepileptic drugs like phenobarbital (B1680315) and phenytoin. researchgate.net Research has focused on synthesizing novel urea-containing compounds with improved anticonvulsant activity and a better safety profile. researchgate.netacs.org

Derivatives of urea have been shown to possess broad-spectrum anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov For instance, certain arylurea derivatives were found to have potent anticonvulsant activity when tested against pentylenetetrazole-induced convulsions in mice. hilarispublisher.com

In one study, various 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives were designed and synthesized based on the pharmacophore model for anticonvulsant activity. nih.gov Several of these compounds showed significant anticonvulsant activity in both MES and scPTZ screenings without exhibiting neurotoxicity. nih.gov Two compounds, in particular, demonstrated marked protection at a dose of 300 mg/kg and were identified as lead compounds for future investigation. nih.gov

Table 4: Anticonvulsant Activity of Urea-Containing Compounds

| Compound Series | Seizure Model | Activity/Dose | Source(s) |

|---|---|---|---|

| 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) ureas | MES, scPTZ, 6 Hz | Marked protection at 300 mg/kg for lead compounds. | nih.gov |

| Arylurea derivatives | Pentylenetetrazole (PTZ) induced convulsions | Potent anticonvulsant activity. | hilarispublisher.com |

| Urea derivatives of VPA constitutional isomers | MES, scMet, 6Hz | Broad-spectrum anticonvulsant activity. | researchgate.net |

Enzyme Inhibition Profiles of Pyrazinyl Urea Compounds

Pyrazinyl urea derivatives have garnered significant attention in medicinal chemistry due to their capacity to interact with and inhibit a variety of enzymes implicated in numerous diseases. The inherent structural features of the pyrazine ring coupled with the urea moiety allow for diverse interactions with the active sites of these enzymes.

Kinase Inhibition

Pyrazinyl urea compounds have been investigated as inhibitors of several kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Chk1, Raf, p38 MAPK, and ASK1 Inhibition:

p38 MAPK: N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). columbia.edunih.gov These compounds function by stabilizing a conformation of the kinase that is incompatible with ATP binding. columbia.edu A notable example, BIRB 796, emerged as a clinical candidate for treating inflammatory diseases due to its significant binding, cellular, and in vivo potencies. columbia.edunih.gov The urea group in these inhibitors establishes a crucial bidentate hydrogen bond with the conserved side chain of Glu71 in the p38 active site. columbia.edu The discovery of a novel allosteric binding site for this class of urea compounds, which involves a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif, has provided a new avenue for designing selective p38 MAPK inhibitors. mdpi.com Furthermore, some 1,3-dichloroadamantyl-containing ureas have shown potential as triple inhibitors of soluble epoxide hydrolase, p38 MAPK, and c-Raf. mdpi.com

Raf: The proto-oncogenic serine/threonine-protein kinase c-Raf is a critical component of the MAPK/ERK signaling pathway. mdpi.com Some pyrazinyl-aryl urea derivatives have been synthesized based on the structure of the multi-kinase inhibitor regorafenib, which targets Raf among other kinases. rsc.org

ASK1: Apoptosis signal-regulating kinase 1 (ASK1) is an upstream regulator of the JNK and p38 signaling pathways. mdpi.com Novel pyridin-2-yl urea inhibitors targeting ASK1 have been developed, with some compounds demonstrating high potency. For instance, compound 2 showed an IC₅₀ of 1.55 ± 0.27 nM, comparable to the clinical inhibitor Selonsertib. mdpi.com

TrkA: Pyrazine-based inhibitors have also been explored for their activity against Tropomyosin receptor kinase A (TrkA). nih.gov Computational screening of a kinase-directed virtual library identified potential pyrazine-based TrkA inhibitors. nih.gov

Table 1: Kinase Inhibition by Pyrazinyl Urea and Related Compounds

| Compound/Class | Target Kinase | Key Findings |

|---|---|---|

| N-pyrazole, N'-aryl ureas | p38 MAPK | Allosteric inhibitors that stabilize an ATP-incompatible conformation. columbia.edumdpi.com |

| BIRB 796 | p38 MAPK | Clinical candidate for inflammatory diseases. columbia.edunih.gov |

| Pyrazinyl-aryl urea derivatives | Raf | Based on the structure of regorafenib. rsc.org |

| Pyridin-2-yl urea inhibitors (e.g., compound 2 ) | ASK1 | Potent inhibition with IC₅₀ values in the nanomolar range. mdpi.com |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. nih.govnih.gov

MMP-2 and MMP-9 Inhibition:

Gelatinases, specifically MMP-2 and MMP-9, are crucial for breaking down type IV collagen, a major component of the basement membrane. nih.govnih.gov Their inhibition is a key strategy in cancer therapy. While direct inhibition by this compound is not extensively documented, related compounds and the broader class of pyrazine derivatives have been investigated for their effects on MMPs. For instance, dietary antioxidants have been shown to inhibit MMP-2 and MMP-9 activity. mdpi.com The development of selective MMP inhibitors is an active area of research, with various compounds being designed to target the S1' pocket of these enzymes. mdpi.com

Other Enzyme Systems

The inhibitory activity of pyrazinyl urea compounds extends beyond kinases and MMPs to other enzyme systems critical in various physiological and pathological processes.

Urease: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). frontiersin.org Its activity is implicated in infections by pathogens like Helicobacter pylori. frontiersin.org Pyridylpiperazine hybrid derivatives have been synthesized and shown to be potent urease inhibitors. frontiersin.org For example, compounds 5b and 7e exhibited significantly lower IC₅₀ values (2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively) than the standard inhibitor thiourea (B124793) (23.2 ± 11.0 µM). frontiersin.org Phenylurea-pyridinium hybrids have also demonstrated potent urease inhibition. researchgate.net

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govrsc.org Overactivity of XO leads to hyperuricemia and gout. nih.govrsc.org Pyrazolopyrimidine-based compounds, which share a nitrogen-containing heterocyclic core with pyrazines, have been identified as potent XO inhibitors. nih.gov For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a more potent inhibitor (IC₅₀ = 0.600 ± 0.009 µM) than allopurinol (B61711) (IC₅₀ = 0.776 ± 0.012 µM). nih.gov

Cathepsin K: Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. nih.govgoogle.com Its inhibition is a therapeutic target for osteoporosis. nih.govgoogle.commdpi.com While specific data on this compound is limited, the development of cathepsin K inhibitors has focused on various chemical scaffolds, including those that can interact with the active site cysteine residue. nih.govnih.gov

Table 2: Inhibition of Other Enzyme Systems by Pyrazine-Related Compounds

| Enzyme | Inhibitor Class/Compound | Key Findings |

|---|---|---|

| Urease | Pyridylpiperazine hybrids (5b , 7e ) | More potent than standard thiourea. frontiersin.org |

| Xanthine Oxidase | Pyrazolopyrimidine derivatives | Competitive inhibition with IC₅₀ values comparable to or better than allopurinol. nih.gov |

Anti-Inflammatory Effects of Pyrazine Moiety Containing Compounds

The pyrazine moiety is a recognized structural component in the design of anti-inflammatory agents. eurekaselect.comresearchgate.net Its unique chemical properties allow for a wide range of interactions with biological targets involved in the inflammatory cascade. eurekaselect.comresearchgate.net Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases. eurekaselect.comresearchgate.net

Pyrazine-containing compounds have been shown to exert anti-inflammatory effects through various mechanisms. mdpi.comnih.gov For example, certain pyrazolo[3,4-b]pyrazine derivatives have exhibited remarkable anti-inflammatory activity in carrageenan-induced rat paw edema assays, with some compounds showing activity comparable to the reference drug indomethacin. mdpi.com The anti-inflammatory potential of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes like p38 MAPK. mdpi.com

Antidiabetic and Antioxidant Activities

While the primary focus of research on pyrazinyl urea compounds has been on their anticancer and anti-inflammatory properties, some studies have explored their potential in other therapeutic areas. The pyrazine nucleus is a versatile scaffold found in compounds with a broad spectrum of biological activities, including antioxidant effects. mdpi.comnih.gov

The antioxidant activity of pyrazine derivatives may contribute to their therapeutic potential in various diseases characterized by oxidative stress. Research into the specific antidiabetic and antioxidant activities of this compound and its close analogs is an emerging area of interest.

Abiotic Elicitor Properties

In addition to their pharmacological applications, certain pyrazine derivatives have demonstrated utility in agriculture as abiotic elicitors. nih.govmdpi.comresearchgate.net Abiotic elicitors are compounds that can induce defense responses in plants, enhancing their resistance to various stresses.

Ureidopyrazine derivatives have been evaluated for their activity as abiotic elicitors, based on their structural similarity to known plant growth regulators like 1-(2-chloropyridin-4-yl)-3-phenylurea. nih.govmdpi.com Two compounds, 8 and 18 , were specifically assessed for this property in callus cultures. mdpi.com This suggests a potential dual role for pyrazinyl urea compounds in both medicine and agriculture.

Structure Activity Relationship Sar Studies in Pyrazinyl Urea Chemistry

Impact of Substituents on Biological Efficacy and Selectivity

SAR studies on pyrazinyl-aryl urea (B33335) derivatives have demonstrated that the nature and position of substituents on the aryl ring, which is attached to the urea moiety, are critical determinants of biological activity. nih.gov The strategic modification of this part of the molecule allows for the fine-tuning of its pharmacological properties.

The introduction of halogen atoms to the aryl ring of pyrazinyl urea compounds has been shown to significantly enhance biological activity. nih.gov In a series of pyrazinyl-aryl urea derivatives developed as potential anticancer agents, halogenated compounds consistently demonstrated superior performance compared to non-halogenated analogues. nih.gov

Specifically, the incorporation of electron-withdrawing groups such as trifluoromethyl (-CF₃), fluoro (-F), and chloro (-Cl) substituents on the distal phenyl ring markedly improved the antiproliferative activity against human bladder cancer T24 cells. nih.gov This suggests that hydrophobic interactions between these halogen-containing substituents and the target protein may play a crucial role in the binding affinity. nih.gov Among the tested compounds, those with specific halogenation patterns were among the most potent, highlighting the strategic importance of this chemical modification. nih.gov For instance, compound 5-23 , which features a chloro and a trifluoromethyl group, exhibited the strongest inhibitory activity in its series. nih.gov

Table 1: Impact of Halogenation on Antiproliferative Activity in T24 Cells

| Compound | Substituents on Distal Phenyl Ring | IC₅₀ (µM) nih.gov |

|---|---|---|

| 5-1 | None | > 40 |

| 5-16 | 4-F | 5.91 ± 0.28 |

| 5-17 | 2-Cl | 5.86 ± 0.29 |

| 5-18 | 3-Cl | 5.75 ± 0.27 |

| 5-19 | 4-Cl | 5.69 ± 0.26 |

| 5-22 | 4-Cl, 3-CF₃ | 4.87 ± 0.23 |

| 5-23 | 3-Cl, 4-CF₃ | 4.58 ± 0.24 |

IC₅₀ represents the concentration required to inhibit 50% of cell proliferation.

The addition of various alkyl and aryl groups to the pyrazinyl urea scaffold also has a profound effect on pharmacological outcomes. Studies show that even modest alkyl groups can modulate activity. For example, the introduction of electron-donating groups like methyl, methoxy, and tert-butyl at the ortho or para positions of the phenyl ring led to a moderate improvement in antiproliferative activity compared to the unsubstituted parent compound. nih.gov

However, the nature of the aryl group itself is a key factor. In the development of pyrazole (B372694) urea-based inhibitors, it was noted that the phenyl ring is essential for activity, and its removal leads to a complete loss of binding potency. columbia.edu Extending this principle to pyrazinyl ureas, replacing the distal phenyl ring with larger aromatic systems, such as naphthyl groups, is a common strategy to explore additional binding interactions and modify the compound's profile. nih.gov The choice of these substituents influences not only the potency but also the selectivity of the compound across different cell lines or targets. nih.gov

Table 2: Effect of Various Aryl and Alkyl Substitutions on T24 Cell Proliferation

| Compound | Substituents on Distal Phenyl Ring | IC₅₀ (µM) nih.gov |

|---|---|---|

| 5-1 | None | > 40 |

| 5-2 | 2-CH₃ | 16.54 ± 0.76 |

| 5-3 | 3-CH₃ | 15.38 ± 0.71 |

| 5-4 | 4-CH₃ | 13.72 ± 0.65 |

| 5-8 | 4-OCH₃ | 15.11 ± 0.70 |

| 5-12 | 4-tert-butyl | 14.83 ± 0.68 |

| 5-26 | 1-Naphthyl | > 40 |

| 5-27 | 2-Naphthyl | 11.23 ± 0.54 |

IC₅₀ represents the concentration required to inhibit 50% of cell proliferation.

The heterocyclic ring directly attached to the urea nitrogen—in this case, pyrazine (B50134)—is a cornerstone of the molecule's identity and activity. Pyrazine is a nitrogen-containing six-membered heterocycle whose derivatives are known to be bioactive. nih.gov Its electron-accepting capacity and ability to form hydrogen bonds can enhance target binding. nih.gov

In the design of novel pyrazinyl-aryl urea derivatives, one successful strategy involved modifying the structure of an existing drug, Regorafenib. This involved replacing the original pyridyl moiety with a pyrazinyl group. nih.gov This specific modification, combined with other structural changes, led to the creation of a new series of compounds with a distinct and potent biological profile against bladder cancer cells. nih.gov This underscores that the choice of the heterocycle adjacent to the urea linker is a fundamental decision in the design process, significantly influencing the resulting compound's pharmacological properties. The pyrazine ring itself is considered a key pharmacophoric element in these molecules. nih.govresearchgate.net

Pharmacophoric Insights Derived from SAR Analysis of Pyrazinyl Ureas

SAR analysis provides critical insights into the essential pharmacophoric features of a class of molecules—the specific arrangement of atoms and functional groups necessary for biological activity. For pyrazinyl urea derivatives, a clear pharmacophoric model has emerged.

The central urea moiety (-NH-CO-NH-) is consistently identified as a key pharmacophore. nih.gov It acts as a rigid linker and a crucial hydrogen-bonding unit. The carbonyl oxygen can act as a hydrogen bond acceptor, while the two NH groups serve as hydrogen bond donors. nih.gov This dual functionality allows the urea group to form strong and specific interactions within the binding site of a target protein, anchoring the molecule in a favorable orientation. Studies on analogous urea-based inhibitors have confirmed that replacing either of the urea's NH groups results in a complete loss of activity, cementing the importance of these hydrogen-bonding capabilities. nih.gov

The Pyrazine Ring: This heterocyclic system serves as one of the terminal ends of the molecule. nih.gov

The Urea Linker: This central unit provides the essential hydrogen-bonding interactions. nih.gov

The Substituted Aryl Group: This distal ring system allows for extensive modification to fine-tune properties like potency, selectivity, and pharmacokinetic profile through various substituents. nih.govcolumbia.edu

Molecular docking studies align with these findings, showing that the urea moiety forms hydrogen bonds with key amino acid residues in the target's active site, while the pyrazine and substituted phenyl rings engage in other interactions, such as hydrophobic or pi-pi stacking. nih.gov

Optimization of Lead Compounds via Systematic Structural Modifications

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising activity is systematically modified to enhance its desirable properties and minimize undesirable ones. danaher.com The development of potent pyrazinyl-aryl urea derivatives provides an excellent case study of this process.

Starting with the structural framework of the known kinase inhibitor Regorafenib, researchers designed a new series of compounds by making several strategic modifications. nih.gov The core pyridyl group was replaced with a pyrazinyl ring, and the linker between the urea and the pyrazine was altered. nih.gov This created a novel lead scaffold.

The optimization process then focused on the distal phenyl ring, where a library of 28 derivatives was synthesized with various substituents at different positions. nih.gov This systematic approach allowed for a thorough exploration of the SAR, as detailed in the sections above. By comparing the biological activity of these closely related analogs, researchers could identify the specific modifications that led to improved performance.

The key findings from this systematic modification included:

Unsubstituted compounds were inactive. nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) provided a moderate increase in activity. nih.gov

Halogenation and the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) dramatically increased potency. nih.gov

A specific combination of substituents (3-Cl and 4-CF₃) on the phenyl ring yielded the most potent compound in the series, 5-23 (IC₅₀ = 4.58 µM). nih.gov

This iterative cycle of design, synthesis, and testing successfully transformed an initial concept into a highly potent lead compound with an improved pharmacokinetic profile compared to the original reference drug, demonstrating the power of systematic structural modification in drug discovery. nih.gov

Mechanistic Insights into Reactions Involving the Pyrazinyl Urea Moiety

Elucidation of Reaction Pathways in Synthetic Processes of Pyrazinyl Ureas

The construction of the pyrazinyl urea (B33335) scaffold is predominantly achieved through the reaction of an aminopyrazine with an isocyanate or an isocyanate equivalent. The primary mechanistic pathway involves the nucleophilic addition of the amino group of a pyrazine (B50134) derivative to the electrophilic carbonyl carbon of an isocyanate.